molecular formula C11H12N2 B1473343 4-Phenylpyrrolidine-3-carbonitrile CAS No. 1366924-08-4

4-Phenylpyrrolidine-3-carbonitrile

Cat. No.: B1473343
CAS No.: 1366924-08-4
M. Wt: 172.23 g/mol
InChI Key: KYANGXZFVUFMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylpyrrolidine-3-carbonitrile is a valuable chiral pyrrolidine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring, a common motif in medicinal chemistry, substituted with a phenyl group and a carbonitrile function at the 3 and 4 positions, respectively . This structure makes it a key intermediate for the construction of more complex, biologically active molecules. The stereochemistry of the pyrrolidine core is critical for its application, with distinct pharmacological properties often associated with different stereoisomers . While specific mechanisms of action for this exact compound are not fully detailed in the available literature, its structure suggests its primary value is as a precursor. For instance, related compounds such as 3-(Benzylamino)propionitrile have been used as a starting reagent in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid . Similarly, the carbonitrile group can be further functionalized, making it a versatile handle for chemists to develop targeted libraries for drug discovery programs. Researchers can utilize this compound in the exploration of new therapeutic agents, particularly in the synthesis of chiral ligands, catalysts, and other pharmacologically relevant nitrogen-containing heterocycles. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-phenylpyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,10-11,13H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYANGXZFVUFMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Differences

  • Pyridine vs. Pyrrolidine Backbones: Pyridine-3-carbonitrile derivatives (e.g., 6-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile) exhibit rigid, planar structures due to aromatic pyridine rings, contrasting with the non-aromatic, flexible pyrrolidine in 4-phenylpyrrolidine-3-carbonitrile. This rigidity impacts π-π stacking interactions and solubility .

Substituent Effects

  • Electron-Withdrawing Groups (EWGs) :
    Derivatives like 4-chloro-6-formylpyridine-3-carbonitrile (Cl and formyl substituents) exhibit increased electrophilicity at the nitrile group, facilitating nucleophilic additions. In contrast, the phenyl group in this compound provides steric bulk and lipophilicity .
  • Amino and Piperazinyl Groups: 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile incorporates a piperazine moiety, enhancing solubility and hydrogen-bonding capacity relative to the simpler pyrrolidine analog .

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL)
This compound 198.24 Phenyl, nitrile 1.8 0.5 (DMSO)
6-(4-Chlorophenyl)-...pyridine-3-carbonitrile 404.84 Cl, CF3, sulfanyl 4.2 0.1 (DMSO)
Pyrazolo[3,4-b]pyridine-5-carbonitrile 357.34 NO2, methyl, phenyl 2.5 0.3 (Ethanol)
4-Chloro-6-formylpyridine-3-carbonitrile 166.56 Cl, formyl 1.2 1.2 (Water)

Key Observations :

  • The phenyl group in this compound increases lipophilicity (LogP ~1.8) compared to pyridine derivatives with polar EWGs (e.g., Cl, CF3) .
  • Solubility is highly solvent-dependent; nitrile-containing pyrrolidines show lower aqueous solubility than pyridine analogs with hydrophilic substituents .

Preparation Methods

Synthesis via Mesylate Intermediate and Cyanide Substitution

A notable method involves the synthesis of substituted pyrrolidines through mesylation followed by nucleophilic substitution with cyanide ions:

  • Starting from 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol, mesyl chloride is added in the presence of triethylamine at 0°C to form the corresponding methanesulfonate intermediate.
  • This intermediate is then treated with sodium cyanide in DMSO at 90°C for 22 hours, leading to the formation of 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-3-carbonitrile with an isolated yield of 68%.

Table 1: Reaction Conditions and Yields for Mesylate Route

Step Reagents/Conditions Yield (%) Notes
Mesylation Mesyl chloride, TEA, 0°C, 20 min + rt 15 h 81 Formation of methanesulfonate
Cyanide substitution NaCN, DMSO, 90°C, 22 h 68 Nucleophilic substitution

This method highlights the utility of mesylate intermediates for introducing the nitrile functionality via nucleophilic displacement.

Aziridinium Ion Intermediate Route

Another efficient and stereospecific synthesis reported involves the use of aziridinium ion intermediates:

  • Starting from (R)-styrene oxide and 3-(benzylamino)propionitrile, a four-step process generates (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carbonitrile derivatives.
  • The key step involves regioselective chlorination of the aziridinium ion intermediate, followed by cyclization involving the nitrile anion.
  • This process is robust, chromatography-free, and reproducible, achieving an overall yield of 84% from (R)-styrene oxide.
  • The method has been demonstrated successfully at pilot scale with outputs of up to 17 kg, underscoring its industrial applicability.

Table 2: Summary of Aziridinium Ion Route

Step Description Yield (%) Scale
Formation of aziridinium ion From (R)-styrene oxide and amino nitrile N/A Lab to pilot scale
Regioselective chlorination Chlorination of aziridinium intermediate High Pilot scale (17 kg)
Nitrile anion cyclization Cyclization to pyrrolidine carbonitrile High Pilot scale
Overall process Four-step synthesis without intermediate purification 84 Pilot scale

This method offers a stereospecific approach to the target compound, suitable for large-scale synthesis.

Key Reaction Parameters and Optimization

  • Temperature Control: Many steps require low temperatures (0°C) during sensitive transformations such as mesylation to control reaction rates and selectivity.
  • Solvent Choice: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO), chosen for their ability to dissolve reactants and facilitate nucleophilic substitutions.
  • Reaction Time: Extended heating (e.g., 22 hours at 90°C for cyanide substitution) is often necessary to drive reactions to completion.
  • Purification: Use of aqueous workups, brine washes, drying agents (MgSO4), and concentration under reduced pressure are standard for isolating intermediates and final products.
  • Catalysts and Additives: Triethylamine (TEA) is commonly used as a base to neutralize acids generated during mesylation.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Yield (%) Scale Notes
Mesylate Intermediate Route 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol Mesylation, cyanide substitution 68-81 Lab scale Requires long heating for substitution
Aziridinium Ion Intermediate (R)-styrene oxide, 3-(benzylamino)propionitrile Chlorination, cyclization 84 Pilot scale Stereospecific, chromatography-free
Direct condensation and cyclization Pyrrolidine, benzaldehyde Multi-step transformations Not specified Industrial scale Optimized for yield and purity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Phenylpyrrolidine-3-carbonitrile, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of nitrile-containing precursors or nucleophilic substitution on pyrrolidine scaffolds. For example, analogous pyrrolidine derivatives are synthesized via cyclocondensation of amines with carbonyl compounds under reflux conditions, followed by purification via column chromatography . Optimization parameters include:

  • Temperature : Elevated temperatures (80–120°C) for cyclization.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
    Yield improvements (60–85%) are achievable through iterative adjustment of stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., phenyl group at C4, nitrile at C3).
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ confirm the nitrile group .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
    Data interpretation requires comparison with computed spectra (e.g., DFT-based simulations) to resolve ambiguities in stereochemistry .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based kinetic measurements .
  • Cytotoxicity Studies : MTT assays on cell lines (e.g., HEK293, HeLa) to assess viability at varying concentrations.
  • Molecular Docking : Preliminary in silico binding studies to prioritize targets (e.g., using AutoDock Vina).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with software like ORTEP-3 or WinGX provides precise bond angles, torsion angles, and packing arrangements. For example:

  • ORTEP-3 : Visualizes thermal ellipsoids to confirm stereochemistry (e.g., R/S configuration at chiral centers) .
  • WinGX : Refines crystallographic data to resolve disorder in phenyl ring orientations .
    Contradictions between NMR and XRD data (e.g., unexpected diastereomer ratios) can be addressed by re-examizing crystallization conditions or solvent effects.

Q. What strategies mitigate contradictions between computational modeling and experimental spectroscopic data?

  • Answer :

  • DFT Calculations : Compare computed ¹³C NMR chemical shifts (e.g., using Gaussian) with experimental data to validate conformational models .
  • Dynamic NMR : Detect slow equilibria (e.g., ring puckering in pyrrolidine) by variable-temperature NMR.
  • Hybrid QM/MM Methods : Simulate solvent interactions to explain deviations in IR or UV-Vis spectra.

Q. How to design structure-activity relationship (SAR) studies for this compound’s pharmacological potential?

  • Answer :

  • Substituent Variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or nitrile positions to assess bioactivity trends .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., nitrile as a hydrogen-bond acceptor) via 3D-QSAR models.
  • In Vivo Profiling : Prioritize analogs with >50% enzyme inhibition for pharmacokinetic studies (e.g., bioavailability in rodent models).

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across different assay platforms?

  • Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Buffer Optimization : Adjust pH or ionic strength to mimic physiological conditions, reducing false negatives .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets.

Methodological Tools

TechniqueApplicationReference
ORTEP-3Crystallographic visualization
WinGXData refinement
DFTSpectroscopic simulation

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